

Independent Verification of ZK112993 Activity: A Comparative Guide for Researchers

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Compound of Interest				
Compound Name:	<i>ZK112</i> 993			
Cat. No.:	B1684393	Get Quote		

This guide provides a comprehensive comparison of **ZK112993** with other progesterone receptor antagonists, offering researchers, scientists, and drug development professionals objective data to inform their work. The information presented is based on publicly available scientific literature.

Executive Summary

ZK112993 is a potent, synthetic progesterone receptor (PR) antagonist.[1] It is classified as a Type II antagonist, similar to Mifepristone (RU486), which is characterized by its mechanism of promoting the binding of the progesterone receptor to DNA.[2] In preclinical studies, **ZK112993** has demonstrated superior tumor-inhibiting effects in hormone-sensitive mammary tumor models when compared to the Type I antagonist Onapristone.[1] This guide details the available data on **ZK112993** and its alternatives, outlines experimental protocols for activity verification, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Progesterone Receptor Antagonists

While a specific IC50 value for **ZK112993** is not readily available in the public domain, its high affinity for the progesterone receptor and its superior in vivo potency compared to Onapristone have been documented.[1] The following table summarizes the available quantitative and qualitative data for **ZK112993** and its common alternatives, Mifepristone and Onapristone.



Compound	Target Receptor	Mechanism of Action Classification	IC50 (Progesterone Receptor)	Relative Potency/Activi ty
ZK112993	Progesterone Receptor	Type II Antagonist	Not available in public literature	High affinity; superior in vivo tumor inhibition compared to Onapristone.[1] More potent than Type I antagonists.[2]
Mifepristone (RU486)	Progesterone Receptor, Glucocorticoid Receptor	Type II Antagonist	~0.2 nM	Potent progesterone receptor antagonist.
Onapristone (ZK98299)	Progesterone Receptor	Type I Antagonist	~1.6 nM	Less potent in vivo compared to ZK112993.[1]

Mechanism of Action: Type I vs. Type II Progesterone Receptor Antagonists

Progesterone receptor antagonists are broadly classified into two types based on their interaction with the receptor and its subsequent binding to DNA.

- Type I Antagonists (e.g., Onapristone): These antagonists are thought to impair the association of the progesterone receptor with DNA.[2]
- Type II Antagonists (e.g., ZK112993, Mifepristone): In contrast, Type II antagonists promote
 the binding of the progesterone receptor to progesterone response elements (PREs) on the
 DNA.[2] However, this binding does not lead to the transcriptional activation of target genes,
 effectively blocking the normal signaling cascade. The increased affinity of the receptorantagonist complex for PREs may contribute to the higher biological potency of Type II
 compounds.[2]



Signaling Pathways

The binding of progesterone to its receptor initiates a signaling cascade that influences gene transcription. Progesterone receptor antagonists like **ZK112993** competitively bind to the receptor, thereby inhibiting these downstream effects.

Caption: Progesterone receptor signaling and antagonism by ZK112993.

Experimental Protocols

Verifying the activity of **ZK112993** and comparing it to other antagonists can be achieved through a competitive radioligand binding assay. This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Whole-Cell Radioligand Binding Assay for Progesterone Receptor Antagonists

- 1. Cell Culture:
- Culture a progesterone receptor-expressing cell line (e.g., T47D breast cancer cells) in appropriate media and conditions until they reach approximately 80-90% confluency.
- 2. Cell Preparation:
- Harvest the cells using a non-enzymatic cell dissociation solution.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in a suitable binding buffer.
- 3. Assay Setup:
- In a 96-well plate, add the cell suspension to each well.
- Total Binding: Add a known concentration of a radiolabeled progesterone receptor agonist (e.g., [3H]-Progesterone or [3H]-R5020).

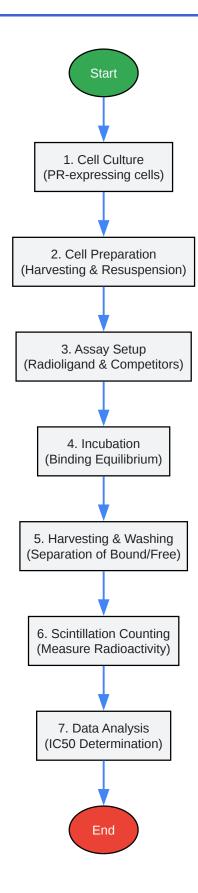


- Non-specific Binding: In separate wells, add the radiolabeled agonist along with a high concentration of a non-labeled progesterone receptor agonist to saturate the receptors.
- Competitive Binding: In the remaining wells, add the radiolabeled agonist and varying concentrations of the test compounds (ZK112993, Mifepristone, Onapristone).

4. Incubation:

- Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined amount of time to allow the binding to reach equilibrium.
- 5. Harvesting and Washing:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- 6. Scintillation Counting:
- Place the filter discs into scintillation vials with a scintillation cocktail.
- Measure the radioactivity in each vial using a scintillation counter.
- 7. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.





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Caption: Workflow for a competitive radioligand binding assay.



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